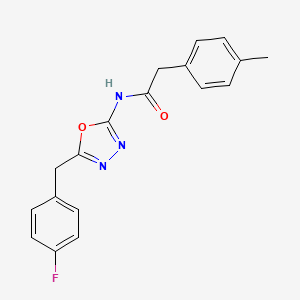
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic organic compound that belongs to the oxadiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Substituents : A 4-fluorobenzyl group and a p-tolyl acetamide moiety.
The molecular formula is C18H16FN3O, with a molecular weight of approximately 325.3 g/mol. The presence of fluorine enhances lipophilicity and may improve binding interactions with biological targets compared to other derivatives lacking this feature.
Biological Activity Overview
Research indicates that compounds containing an oxadiazole structure often exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways related to cancer progression or microbial resistance mechanisms.
- Receptor Binding : It is hypothesized that the compound could bind to specific receptors influencing cellular signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole derivatives:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Neuroprotective Effects : Related oxadiazole compounds have been studied for their neuroprotective properties in models of epilepsy, showing promise in reducing seizure activity and oxidative stress .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Potential for further development |
| 4-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5(4H)-one | Antiepileptic | TBD | Neuroprotective effects observed |
| N-(5-(benzyl)-1,3,4-oxadiazol-2-yl)acetamide | Antimicrobial | TBD | Effective against bacterial strains |
科学的研究の応用
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as an anticancer agent. Similar oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | LN229 (Glioblastoma) | 70% |
| Compound B | OVCAR-8 (Ovarian Cancer) | 85% |
| N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide | TBD | TBD |
Antimicrobial Studies
Compounds with oxadiazole structures have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-Diabetic Potential
Research on related oxadiazole derivatives has indicated potential anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can significantly lower glucose levels . This suggests that this compound might be explored for similar therapeutic applications.
Industrial Applications
In addition to its research applications, this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals due to its unique structural features. Its synthesis can be optimized for industrial production to enhance yield and purity.
特性
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)10-16(23)20-18-22-21-17(24-18)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQLNYKUOHURPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













